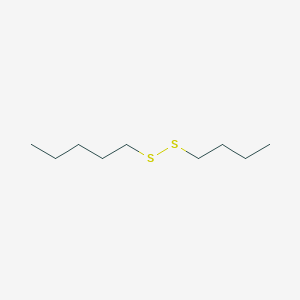

n-Butyl n-pentyl disulphide

Description

n-Butyl n-pentyl disulphide is an organosulfur compound characterized by a disulphide (–S–S–) bond connecting two linear alkyl chains: an n-butyl (C₄H₉–) group and an n-pentyl (C₅H₁₁–) group. This structure places it within the broader class of dialkyl disulphides, which are widely studied for their applications in organic synthesis, materials science, and flavor chemistry due to their redox activity and stability .

The compound’s linear alkyl chains are defined as follows:

- n-Butyl: A linear, saturated four-carbon alkyl group (C₄H₉–) derived from butane .

- n-Pentyl: A linear, saturated five-carbon alkyl group (C₅H₁₁–) derived from pentane .

The combination of these groups results in a molecule with nine carbon atoms in total, intermediate chain length, and moderate hydrophobicity.

Properties

CAS No. |

72437-52-6 |

|---|---|

Molecular Formula |

C9H20S2 |

Molecular Weight |

192.4 g/mol |

IUPAC Name |

1-(butyldisulfanyl)pentane |

InChI |

InChI=1S/C9H20S2/c1-3-5-7-9-11-10-8-6-4-2/h3-9H2,1-2H3 |

InChI Key |

KIBWKQMJVBZNFS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCSSCCCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of n-Butyl n-pentyl disulphide can be achieved through various methods. One common synthetic route involves the reaction of n-butyl thiol with n-pentyl thiol in the presence of an oxidizing agent. The reaction typically proceeds under mild conditions and yields the desired disulfide compound . Industrial production methods may involve the use of more efficient catalytic processes to enhance yield and purity.

Chemical Reactions Analysis

n-Butyl n-pentyl disulphide undergoes several types of chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: The disulfide bond can be reduced to yield the corresponding thiols.

Substitution: The compound can participate in substitution reactions where one of the alkyl groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

n-Butyl n-pentyl disulphide has various applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.

Biology: The compound is used in studies related to protein folding and stability, as disulfide bonds play a crucial role in the structural integrity of proteins.

Medicine: Research on disulfide compounds like this compound contributes to the development of therapeutic agents targeting disulfide bonds in proteins.

Mechanism of Action

The mechanism of action of n-Butyl n-pentyl disulphide involves the formation and cleavage of the disulfide bond. This bond can undergo thiol-disulfide exchange reactions, which are crucial in various biological processes, including protein folding and redox signaling . The molecular targets and pathways involved include thiol-containing proteins and enzymes that facilitate these exchange reactions.

Comparison with Similar Compounds

Key Observations :

- Symmetry vs. Asymmetry : Symmetric disulphides (e.g., diethyl, di-n-propyl) exhibit higher crystallinity and melting points due to uniform molecular packing. Asymmetric variants like this compound may have lower melting points and altered solubility profiles .

- Chain Length : Longer alkyl chains (e.g., di-n-hexyl) increase hydrophobicity and boiling points but reduce solubility in polar solvents. This compound, with intermediate chain length, balances moderate volatility and solubility .

2.2. Physical Properties

| Property | n-Butyl n-Pentyl | Diethyl | Di-n-propyl | Di-n-hexyl |

|---|---|---|---|---|

| Boiling Point (°C) | ~220–240* | 152 | 195–200 | 285–290 |

| Water Solubility | Low | Slight | Very low | Insoluble |

| Density (g/cm³) | ~0.92–0.95* | 1.02 | 0.98 | 0.89 |

*Estimated based on chain-length trends.

2.3. Chemical Reactivity

- Redox Behavior : All dialkyl disulphides undergo reduction to thiols (e.g., n-butyl mercaptan and n-pentyl mercaptan for this compound). Asymmetric disulphides may exhibit regioselectivity in cleavage reactions compared to symmetric counterparts.

- Thermal Stability : Longer alkyl chains enhance thermal stability. This compound decomposes at ~250°C, intermediate between diethyl (180°C) and di-n-hexyl (300°C) disulphides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.